![molecular formula C17H14ClFN2O3 B2734736 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide CAS No. 1465390-54-8](/img/structure/B2734736.png)

2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

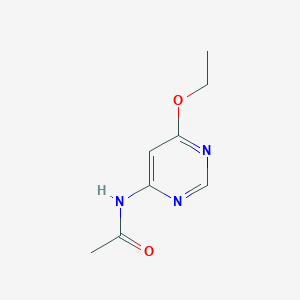

“2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide” is a chemical compound . It has a molecular formula of C12H13ClN2O3 and a molecular weight of 268.7.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the union of chemically diverse fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign organoboron reagents.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: This compound serves as an organoboron reagent in SM coupling. Its properties have been tailored for specific coupling conditions. The mechanism involves oxidative addition and transmetalation, where the nucleophilic organic group transfers from boron to palladium .

Hallucinogen Research

Overview: Research into hallucinogens and their effects on the central nervous system is ongoing. These compounds can provide insights into brain function, perception, and altered states of consciousness.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: While not a classic hallucinogen, this compound has been studied for its potential psychoactive effects. Researchers investigate its interactions with serotonin receptors and its impact on neural pathways .

Medicinal Chemistry

Overview: Medicinal chemists explore novel compounds for therapeutic applications. Understanding their pharmacological properties is crucial for drug development.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: This compound may exhibit interesting pharmacological activities. Researchers study its binding affinity to specific receptors, potential anti-inflammatory effects, and metabolic stability .

Agrochemicals

Overview: Agrochemicals play a vital role in agriculture, enhancing crop yield and protecting plants from pests and diseases.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: Studies explore its pesticidal properties, including herbicidal or fungicidal effects. Researchers assess its selectivity, environmental impact, and safety for crops .

Material Science

Overview: Materials scientists investigate compounds for applications in electronics, sensors, and other advanced materials.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: This compound might serve as a building block for functional materials. Its electronic properties, solubility, and stability are of interest .

Organic Synthesis

Overview: Organic chemists use novel compounds to create complex molecules and develop new synthetic methodologies.

Role of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide: In synthetic chemistry, this compound could participate in multistep reactions, leading to valuable intermediates or final products. Researchers explore its reactivity and compatibility with other functional groups .

These applications highlight the versatility and potential impact of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide across various scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound

properties

IUPAC Name |

2-chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O3/c1-23-10-6-7-11(15(8-10)24-2)14(9-20)21-17(22)12-4-3-5-13(19)16(12)18/h3-8,14H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWIISVXZRUZOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=C(C(=CC=C2)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[cyano(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Methyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2734653.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2734662.png)

![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734666.png)

methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2734669.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)

![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)

![N~6~-(3-methoxybenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2734675.png)

![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)